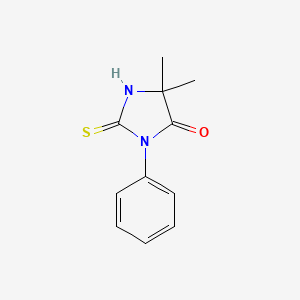

5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one

CAS No.: 21083-30-7

Cat. No.: VC3788442

Molecular Formula: C11H12N2OS

Molecular Weight: 220.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21083-30-7 |

|---|---|

| Molecular Formula | C11H12N2OS |

| Molecular Weight | 220.29 g/mol |

| IUPAC Name | 5,5-dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one |

| Standard InChI | InChI=1S/C11H12N2OS/c1-11(2)9(14)13(10(15)12-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,15) |

| Standard InChI Key | SOWKARYGXPPVML-UHFFFAOYSA-N |

| SMILES | CC1(C(=O)N(C(=S)N1)C2=CC=CC=C2)C |

| Canonical SMILES | CC1(C(=O)N(C(=S)N1)C2=CC=CC=C2)C |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one can be predicted based on its functional groups and structural features. The sulfanylidene (thione) group at position 2 represents a reactive center that may participate in various transformations, including oxidation, alkylation, and coordination with metal ions. This functionality often exhibits nucleophilic character at the sulfur atom, potentially enabling reactions with electrophilic species. The carbonyl group at position 4 introduces another reactive site that may undergo nucleophilic addition reactions or participate in condensation processes under appropriate conditions. These reactive centers make the compound potentially valuable in synthetic chemistry applications.

Synthesis and Preparation Methods

General Synthetic Approaches

A logical synthetic approach might involve the reaction of a phenyl isothiocyanate derivative with an appropriately substituted amino acid or amino acid derivative to form the core imidazolidinone structure. The specific installation of the gem-dimethyl groups at position 5 would require careful selection of starting materials or subsequent modification steps. Alternative approaches might involve the modification of pre-existing imidazolidinone scaffolds through substitution reactions or the application of ring-forming methodologies that directly incorporate the desired functional groups. The lack of detailed synthetic information in the available sources highlights a significant gap in the current literature regarding this compound. Given the structural complexity and multiple functional groups present, developing efficient and selective synthetic routes would be valuable for expanding research into this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume